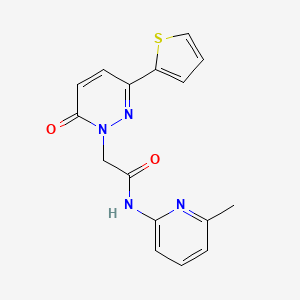

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and an acetamide side chain at position 1. The acetamide moiety is further substituted with a 6-methylpyridin-2-yl group. Structural characterization of such analogs typically employs NMR, IR, and mass spectrometry (as seen in ) .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-4-2-6-14(17-11)18-15(21)10-20-16(22)8-7-12(19-20)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETLDWGTEZYVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Key Structural Features:

- Pyridine and Pyridazine Rings: The presence of these nitrogen-containing heterocycles is significant for biological activity.

- Thiophene Substituent: This moiety may contribute to the compound's interaction with biological targets.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains, suggesting potential use as antibacterial agents.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of related compounds. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, making this compound a candidate for further investigation in this area.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes. For example, the inhibition of dihydroorotate dehydrogenase (DHODH) has been observed in structurally related compounds, which may indicate a similar mechanism for this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the pyridine and thiophene rings can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyridine | Increases lipophilicity and may enhance cell permeability |

| Variations in thiophene | Altered binding affinity to target enzymes |

Case Studies

- In Vitro Studies : A study evaluating derivatives of similar structure showed promising results in inhibiting cancer cell proliferation. The IC50 values ranged from 10 to 50 µM, indicating moderate to high potency against certain cancer lines.

- Animal Models : Preliminary studies using animal models have demonstrated that compounds with similar structures can reduce tumor growth and improve survival rates, warranting further exploration into their mechanisms.

Comparison with Similar Compounds

Structural Analogues from Literature

The evidence highlights several pyridazinone-acetamide derivatives with variations in substituents. Key examples include:

Key Structural and Functional Differences

Substituent Effects: Thiophene vs. Phenyl/Piperazine Groups: The thiophen-2-yl group in the target compound contrasts with phenyl () or piperazine-linked aryl groups (). Thiophene’s electron-rich nature may enhance interactions with hydrophobic binding pockets compared to electron-deficient groups like nitro (Compound 15) or trifluoromethyl (Compound 1a) .

Synthetic Routes: The target compound’s synthesis likely involves coupling a thiophene-substituted pyridazinone with 6-methylpyridin-2-yl acetamide, analogous to methods in (one-pot synthesis of pyridazinone-acetamide derivatives) .

Physicochemical Properties :

- Melting Points : Most analogs exhibit high melting points (200–275°C), consistent with crystalline structures stabilized by hydrogen bonding (e.g., NH and C=O groups) . The target compound’s melting point is unreported but expected to align with this range.

- Solubility : The 6-methylpyridin-2-yl group may improve aqueous solubility compared to nitro- or chloro-substituted analogs (e.g., Compound 15), though thiophene’s hydrophobicity could counterbalance this .

The thiophene moiety might modulate selectivity or potency due to its distinct electronic profile.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyridazinone core (6-oxo-pyridazine), a thiophen-2-yl substituent at position 3, and an acetamide group linked to a 6-methylpyridin-2-yl moiety. The pyridazinone and thiophene rings contribute to electron-deficient regions, making the compound prone to nucleophilic attacks, while the acetamide group enables hydrogen bonding and interactions with biological targets .

Q. What analytical methods are recommended for structural characterization?

- NMR Spectroscopy : and NMR can confirm regiochemistry and substituent positions. For example, the thiophene protons typically resonate at δ 7.0–7.5 ppm, while pyridazinone carbonyl carbons appear near δ 165–170 ppm .

- Mass Spectrometry (HRMS) : Essential for verifying molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) is widely used for resolving complex heterocyclic structures .

Q. What are the typical synthetic pathways for this compound?

Synthesis involves multi-step reactions:

- Step 1 : Preparation of 3-(thiophen-2-yl)pyridazin-6(1H)-one via cyclocondensation of thiophene-2-carboxylic acid hydrazide with maleic anhydride.

- Step 2 : Alkylation of the pyridazinone with ethyl bromoacetate to introduce the acetamide precursor.

- Step 3 : Amide coupling with 6-methylpyridin-2-amine using EDCI/HOBt in DMF. Yield optimization requires pH control (7–8) and inert atmosphere .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature : Pyridazinone alkylation proceeds optimally at 60–70°C; higher temperatures promote side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances amide coupling efficiency by 20–30%.

- Purification : Gradient elution (hexane:EtOAc 3:1 to 1:1) via flash chromatography removes unreacted intermediates. Purity >95% is achievable with recrystallization from ethanol .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

For example, conflicting enzyme inhibition results (e.g., elastase vs. cyclooxygenase) may arise from:

- Structural variations : Compare substituent effects (e.g., thiophene vs. phenyl analogs).

- Assay conditions : Standardize buffer pH (7.4 for physiological relevance) and pre-incubation times.

- Docking studies : Use AutoDock Vina to model interactions with active sites, identifying key residues (e.g., His57 in elastase) .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

- Binding mode : The thiophene ring engages in π-π stacking with aromatic residues (e.g., Phe192 in COX-2), while the acetamide NH forms hydrogen bonds with catalytic serine or histidine.

- Kinetic studies : Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased and unchanged .

Q. How do electronic effects of substituents influence stability and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.